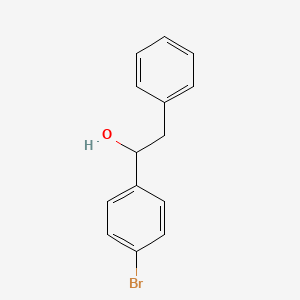

![molecular formula C19H15N3S B2530023 N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 404852-86-4](/img/structure/B2530023.png)

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H15N3S and its molecular weight is 317.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated the synthesis of derivatives related to thieno[2,3-d]pyrimidine, highlighting their significant antioxidant activities. These compounds exhibit radical scavenging abilities, which are critical for counteracting oxidative stress in biological systems. The presence of electron-donating substituents enhances this activity, suggesting the compound's potential utility in developing antioxidant therapies (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial Applications

Compounds synthesized from pyrimidine derivatives have shown promising antimicrobial effects when incorporated into materials such as polyurethane varnish and printing ink. These findings suggest the potential for using such compounds in coatings and inks to impart antimicrobial properties, thus preventing microbial growth on surfaces and materials (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Antifungal Effectiveness

Derivatives of the compound have been synthesized and tested for their antifungal properties against various fungi types. Some derivatives showed considerable effectiveness, especially against Aspergillus terreus, highlighting the potential of these compounds in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Antitumor and Apoptosis Induction

N-substituted phenyl derivatives related to the compound have been identified as potent apoptosis inducers, demonstrating significant activity in inhibiting tubulin polymerization. This property is crucial for the development of cancer therapeutics, as it can lead to the destruction of cancer cells by preventing cell division (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).

Drug Design Against Chronic Myeloid Leukemia

A specific derivative of N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has been synthesized and proposed as a precursor for drug design against chronic myeloid leukemia. This compound's synthesis and structural analysis pave the way for developing targeted therapies against specific types of leukemia, demonstrating the compound's relevance in medicinal chemistry (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Mechanism of Action

Target of Action

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a derivative of thieno[2,3-d]pyrimidin-4-amine . Thieno[2,3-d]pyrimidin-4-amine derivatives have been found to exhibit a broad range of biological and pharmacological activities . They have been docked against the acetyl-CoA carboxylase enzyme , which plays a crucial role in fatty acid biosynthesis and energy metabolism.

Mode of Action

The mode of action of this compound involves interaction with its target, the acetyl-CoA carboxylase enzyme . The compound binds to the enzyme, potentially inhibiting its activity. This interaction can lead to changes in the enzyme’s function, affecting the metabolic processes it regulates.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway, regulated by the acetyl-CoA carboxylase enzyme . Inhibition of this enzyme can disrupt the production of fatty acids, affecting various downstream effects related to energy metabolism and cell membrane synthesis.

Pharmacokinetics

The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of the acetyl-CoA carboxylase enzyme . This could lead to a decrease in fatty acid biosynthesis, potentially affecting energy metabolism and cell membrane synthesis in the organism.

Properties

IUPAC Name |

N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3S/c1-13-7-9-15(10-8-13)22-18-17-16(14-5-3-2-4-6-14)11-23-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXGPGNSBKNLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

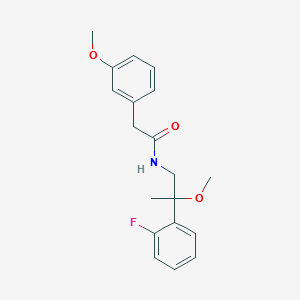

![2-[2-(2-Aminophenyl)vinyl]-5,7-dimethylquinolin-8-ol](/img/structure/B2529941.png)

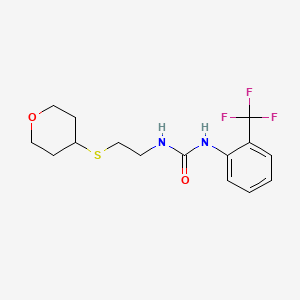

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide](/img/structure/B2529944.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)benzamide](/img/structure/B2529946.png)

![2-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2529947.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2529953.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(6-chloropurin-9-yl)ethyl]propanamide](/img/structure/B2529954.png)

![5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline](/img/structure/B2529955.png)

![2-(2-Furyl)-2-[(4-methylphenyl)sulphonyl]ethylamine](/img/structure/B2529956.png)

![(1R,5S)-N-benzhydryl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2529957.png)

![5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2529963.png)